molecular formula C36H60N2O8S B022489 1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid CAS No. 103437-28-1

1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid

Cat. No.: B022489
CAS No.: 103437-28-1
M. Wt: 680.9 g/mol
InChI Key: KTXVDQNRHZQBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propanol, 1-(2-cyclopentylphenoxy)-3-((1,1-dimethylethyl)amino)-, sulfate (2:1) is a complex organic compound that belongs to the class of phenoxypropanolamines. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and chemical research. The sulfate (2:1) indicates that the compound forms a sulfate salt with a 2:1 ratio of the organic molecule to sulfate ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(2-cyclopentylphenoxy)-3-((1,1-dimethylethyl)amino)-, sulfate (2:1) typically involves multiple steps:

    Formation of the Phenoxypropanol Backbone: This step involves the reaction of 2-cyclopentylphenol with epichlorohydrin under basic conditions to form the phenoxypropanol intermediate.

    Introduction of the Amino Group: The intermediate is then reacted with tert-butylamine to introduce the amino group, resulting in the formation of 1-(2-cyclopentylphenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol.

    Formation of the Sulfate Salt: Finally, the compound is treated with sulfuric acid to form the sulfate salt in a 2:1 ratio.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the propanol moiety.

    Reduction: Reduction reactions may target the phenoxy group or the amino group, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products Formed

    Oxidation: Oxidation may lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction can result in the formation of alcohols or amines.

    Substitution: Substitution reactions can yield halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

2-Propanol, 1-(2-cyclopentylphenoxy)-3-((1,1-dimethylethyl)amino)-, sulfate (2:1) has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(2-cyclopentylphenoxy)-3-((1,1-dimethylethyl)amino)-, sulfate (2:1) involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanol, 1-(2-phenoxy)-3-((1,1-dimethylethyl)amino)-, sulfate (2:1)
  • 2-Propanol, 1-(2-cyclohexylphenoxy)-3-((1,1-dimethylethyl)amino)-, sulfate (2:1)

Uniqueness

Compared to similar compounds, 2-Propanol, 1-(2-cyclopentylphenoxy)-3-((1,1-dimethylethyl)amino)-, sulfate (2:1) may exhibit unique properties due to the presence of the cyclopentyl group, which can influence its chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H29NO2.H2O4S/c2*1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;1-5(2,3)4/h2*6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDSNBHHWZEYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908411
Record name Sulfuric acid--1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

680.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103437-28-1
Record name 2-Propanol, 1-(2-cyclopentylphenoxy)-3-((1,1-dimethylethyl)amino)-, sulfate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103437281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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